molecular formula C18H22N4O2 B13934562 3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione

3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione

Cat. No.: B13934562
M. Wt: 326.4 g/mol
InChI Key: HSIXXBCUADDVRA-UHFFFAOYSA-N
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Description

3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione is a complex organic compound with the molecular formula C18H22N4O2 This compound features a piperidine ring fused with an indazole moiety, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced catalytic systems and automated processes to maintain consistency and quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione is unique due to its fused piperidine-indazole structure, which imparts specific chemical and biological properties not found in simpler piperidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

3-(1-methyl-6-piperidin-4-ylindazol-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C18H22N4O2/c1-22-15-10-12(11-6-8-19-9-7-11)2-3-13(15)17(21-22)14-4-5-16(23)20-18(14)24/h2-3,10-11,14,19H,4-9H2,1H3,(H,20,23,24)

InChI Key

HSIXXBCUADDVRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C3CCNCC3)C(=N1)C4CCC(=O)NC4=O

Origin of Product

United States

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